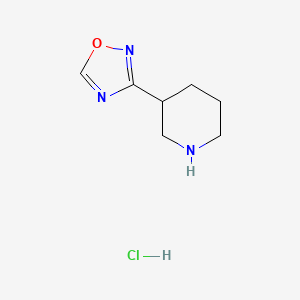

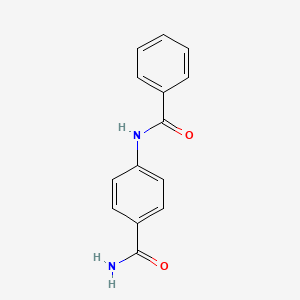

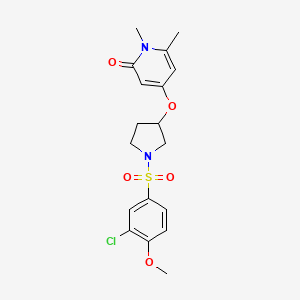

![molecular formula C15H15Cl2N3O2 B2552682 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride CAS No. 2241127-89-7](/img/structure/B2552682.png)

1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid; dihydrochloride" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities, including antiinflammatory, analgesic, and antiproliferative properties. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their pharmacological potential.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate can lead to the efficient synthesis of related compounds, as demonstrated in the preparation of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one with excellent yield . Additionally, the synthesis of 2-amino-1H-benzimidazoles can be performed via phenylthioureas or 2-chloro-1H-benzimidazole, showcasing the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques such as UV–vis, FT-IR, and NMR. For example, novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles have been studied using 1H and 13C NMR, IR, and UV/Vis spectroscopy . The crystal and molecular structure of these compounds can be determined by X-ray diffraction, which provides detailed insights into their tautomeric forms and the extent of delocalization within the molecule .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions to form new compounds with potential biological activities. The synthesis of phenylazopyrimidone dyes from 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one illustrates the reactivity of these molecules and their ability to form complex structures with different substituents . Furthermore, the coupling of substituted benzimidazoles with other moieties, such as biphenyl carboxylic acid, can lead to the formation of compounds with potential antihypertensive activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and substituents. The absorption ability of phenylazopyrimidones, for example, can be affected by the presence of electron-withdrawing or electron-donating groups, as well as by varying pH and solvent conditions

Applications De Recherche Scientifique

Synthesis and Chemical Applications

Benzimidazole derivatives, including the specific structure mentioned, are synthesized for their potential applications in various fields, such as materials science and pharmaceutical chemistry. Studies have demonstrated the synthesis of benzimidazole compounds for their use in creating new materials with desirable properties, such as enhanced solubility and thermal stability. These compounds serve as intermediates in the development of polymers, dyes, and other chemicals requiring specific functional groups for activity (Butt et al., 2005; Wang et al., 2006).

Biological Activity

Research into benzimidazole derivatives, including the core structure of "1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid; dihydrochloride", has revealed various biological activities. These compounds have been evaluated for antimicrobial, anti-inflammatory, and antifungal properties. For instance, certain benzimidazole derivatives demonstrate moderate anti-inflammatory activity and potent activity against Candida species, highlighting their potential in antimicrobial and antifungal drug development (Tozkoparan et al., 1999; Göker et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Benzimidazoles have evolved as an important heterocyclic nucleus due to its wide range of pharmacological applications . They are used in various therapeutic uses which are antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more . The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity .

Propriétés

IUPAC Name |

1-[4-(aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2.2ClH/c16-8-10-1-4-12(5-2-10)18-9-17-13-7-11(15(19)20)3-6-14(13)18;;/h1-7,9H,8,16H2,(H,19,20);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSUHLRDGZWQJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N2C=NC3=C2C=CC(=C3)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

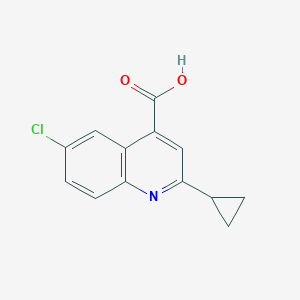

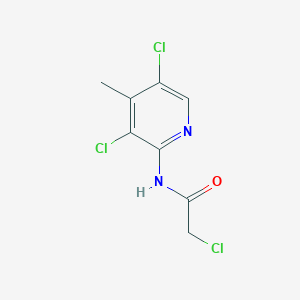

![2-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2552600.png)

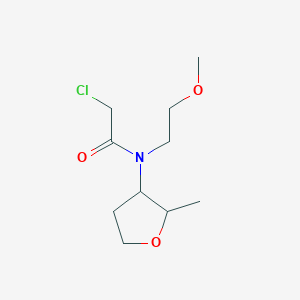

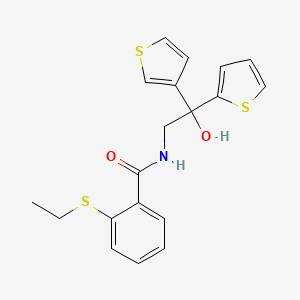

![N-[(2-Oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide](/img/structure/B2552605.png)

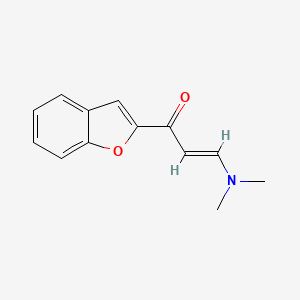

![tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate](/img/structure/B2552609.png)

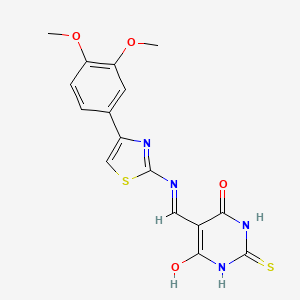

![5-(3-methoxybenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2552613.png)